molecular formula C14H12ClNO5S B14436470 2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 77447-13-3

2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate

Cat. No.: B14436470
CAS No.: 77447-13-3
M. Wt: 341.8 g/mol
InChI Key: WTIKTSOBGCTEOS-UHFFFAOYSA-M
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Description

2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The thiazole ring is known for its presence in various biologically active molecules, while the pyridine ring is a common scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another approach is the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a potential antimicrobial agent . Additionally, it can interfere with the function of certain proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific combination of thiazole and pyridine rings. Similar compounds include:

Properties

CAS No.

77447-13-3

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

2-methoxy-3-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate

InChI

InChI=1S/C14H12NOS.ClHO4/c1-16-14-13(11-7-3-2-4-8-11)15-10-6-5-9-12(15)17-14;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

WTIKTSOBGCTEOS-UHFFFAOYSA-M

Canonical SMILES

COC1=C([N+]2=CC=CC=C2S1)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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